Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid(thiophen-2-ylmethyl)-amide
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Overview
Description
Bicyclo[221]hept-5-ene-2-carboxylic acid(thiophen-2-ylmethyl)-amide is a complex organic compound that features a bicyclic structure with a norbornene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid(thiophen-2-ylmethyl)-amide typically involves multiple steps. One common approach starts with the preparation of the norbornene derivative, Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. This can be achieved through Diels-Alder reactions involving cyclopentadiene and maleic anhydride, followed by hydrolysis and decarboxylation .
The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where thiophen-2-ylmethyl chloride reacts with the norbornene derivative in the presence of a base such as sodium hydride . The final step involves the formation of the amide bond, typically through the reaction of the carboxylic acid with an amine derivative under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC) and N,N-Dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to minimize human error and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid(thiophen-2-ylmethyl)-amide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Bromine, chlorine, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid(thiophen-2-ylmethyl)-amide has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid(thiophen-2-ylmethyl)-amide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The thiophen-2-ylmethyl group can interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A simpler analog without the thiophen-2-ylmethyl group.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Contains an aldehyde group instead of the carboxylic acid.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: An ester derivative of the carboxylic acid.
Uniqueness
The presence of the thiophen-2-ylmethyl group in Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid(thiophen-2-ylmethyl)-amide imparts unique electronic and steric properties, making it more versatile in chemical reactions and potentially more effective in biological applications compared to its simpler analogs.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-13(14-8-11-2-1-5-16-11)12-7-9-3-4-10(12)6-9/h1-5,9-10,12H,6-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPNTCUPGZJLPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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